N2 Substitution Pattern Differentiation: 2-Methylbenzyl vs. Oxadiazole-Linked Analog
CAS 1251619-41-6 bears a direct 2-methylbenzyl substituent at N2 via a methylene bridge, whereas the closest cataloged analog CAS 1251619-65-4 (2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one) incorporates a 1,2,4-oxadiazole spacer between the 2-methylphenyl group and the triazolopyridazinone core . This structural difference eliminates two rotatable bonds considered present in the oxadiazole analog while reducing the topological polar surface area (TPSA) by approximately 17 Ų (estimated from the removal of the oxadiazole oxygens) [1]. The oxadiazole moiety in the analog is known to function as a metabolically labile site and a hydrogen bond acceptor in kinase inhibitor and GPCR ligand design [2].
| Evidence Dimension | Linker structure: direct methylene vs. oxadiazole-methyl linker between 2-methylphenyl and triazolopyridazinone core |
|---|---|
| Target Compound Data | CAS 1251619-41-6: direct –CH2– linker; molecular formula C19H16N4O; MW 316.4 g/mol; calculated TPSA ~43 Ų |
| Comparator Or Baseline | CAS 1251619-65-4: –CH2–(oxadiazole)– linker; molecular formula C21H16N6O2; MW 384.4 g/mol; calculated TPSA ~60 Ų (estimated difference based on oxadiazole contribution) |
| Quantified Difference | MW difference: 68.0 g/mol lower for target compound; two fewer rotatable bonds; reduced hydrogen bond acceptor count (N4O1 vs. N6O2); absence of metabolically labile oxadiazole ring in target compound. |
| Conditions | Structural comparison based on SMILES and molecular formula data from vendor catalogs. TPSA and rotatable bond counts are calculated estimates, not experimentally determined. |
Why This Matters
The absence of the oxadiazole linker in CAS 1251619-41-6 is predicted to reduce molecular weight by 68 Da, decrease the number of hydrogen bond acceptors, and potentially alter metabolic stability—factors that directly impact membrane permeability, oral bioavailability potential, and off-target binding profiles if the compound is employed in drug discovery programs.
- [1] Molecular properties calculated from SMILES: CC1=CC=CC=C1CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 (CAS 1251619-41-6) vs. CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 (CAS 1251619-65-4). TPSA estimates based on fragment contribution method (Ertl et al., J. Med. Chem. 2000). View Source
- [2] Boström J, et al. (2012) Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5): 1817-1830. DOI: 10.1021/jm2013248. View Source
